Alpha-Tocotrienol is one of the eight forms of vitamin E, belonging to the tocotrienol family, which also includes beta, gamma, and delta tocotrienols. Unlike tocopherols, tocotrienols possess unsaturated isoprenoid side chains with three double bonds, which contribute to their unique chemical properties and biological activities. Alpha-Tocotrienol is primarily found in various vegetable oils such as palm oil, rice bran oil, and wheat germ oil, as well as in certain grains and seeds .
The molecular formula for alpha-tocotrienol is C29H44O2, and its structure includes a chromanol ring with a hydroxyl group that is essential for its antioxidant activity. The presence of the unsaturated side chain allows alpha-tocotrienol to penetrate cell membranes more effectively than its saturated counterparts, enhancing its bioavailability and therapeutic potential .
Similar to other forms of vitamin E, alpha-tocotrienol exhibits antioxidant properties, meaning it helps combat free radicals that can damage cells and contribute to various health conditions. Studies have shown its ability to scavenge free radicals and protect against oxidative stress in cell culture experiments []. However, further research is needed to fully understand its effectiveness in humans.
Alpha-tocotrienol has been explored for its potential neuroprotective properties, which could be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's. Research suggests it may protect neurons from damage caused by oxidative stress and inflammation [, ]. However, more human studies are necessary to confirm its therapeutic potential in these conditions.
Some preclinical studies have investigated the anti-cancer properties of alpha-tocotrienol. It has been shown to inhibit the growth and proliferation of various cancer cell lines in laboratory settings []. Additionally, it may possess anti-angiogenic properties, potentially hindering the formation of new blood vessels that tumors need for growth []. Nevertheless, further research is crucial to determine its efficacy and safety in cancer treatment.
Aside from the mentioned areas, alpha-tocotrienol is being explored for its potential role in various other conditions, including:
Alpha-Tocotrienol exhibits significant antioxidant properties due to its ability to donate hydrogen atoms from the hydroxyl group on the chromanol ring. This action helps neutralize free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components. The compound undergoes various metabolic transformations in the body, primarily in the liver, where it is subject to hydroxylation and subsequent β-oxidation. The metabolites include carboxyethyl-hydroxychromanols and carboxymethylbutyl hydroxychroman, which are excreted via urine .
Alpha-Tocotrienol has been shown to possess a range of biological activities beyond its antioxidant effects. Research indicates that it plays a role in cardiovascular health by inhibiting low-density lipoprotein oxidation and down-regulating 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. Additionally, alpha-tocotrienol demonstrates neuroprotective properties and may exert anticancer effects through mechanisms that are independent of its antioxidant capacity .
Studies have also highlighted its potential in reducing inflammation and improving lipid profiles in individuals with metabolic disorders .
Alpha-Tocotrienol can be synthesized through various chemical methods. One common approach involves the desulfurization of specific precursors followed by hydrolysis. For instance, tocopherols can be synthesized from tocotrienols through reduction processes. Additionally, natural extraction from sources such as palm oil or synthetic methods using organic chemistry techniques can yield alpha-tocotrienol .
Due to its beneficial properties, alpha-tocotrienol is utilized in several applications:
Research into the interactions of alpha-tocotrienol with other compounds has revealed its synergistic effects when combined with other antioxidants. It has been shown to enhance the efficacy of vitamins C and E when used together. Furthermore, studies suggest that alpha-tocotrienol may modulate signaling pathways involved in inflammation and cancer progression, indicating potential therapeutic applications when used alongside conventional treatments .
Alpha-Tocotrienol is part of the vitamin E family but differs significantly from tocopherols due to its unsaturated side chain. Here are some similar compounds for comparison:
Compound | Structure Type | Antioxidant Activity | Bioavailability | Unique Features |
---|---|---|---|---|
Alpha-Tocopherol | Saturated Side Chain | Moderate | High | Higher affinity for α-TTP |
Gamma-Tocotrienol | Unsaturated Side Chain | High | Moderate | Effective against LDL oxidation |
Delta-Tocotrienol | Unsaturated Side Chain | High | High | Longer half-life in plasma |
Beta-Tocopherol | Saturated Side Chain | Moderate | High | Less studied compared to other forms |
Alpha-Tocotrienol stands out for its superior antioxidant capacity compared to tocopherols and other tocotrienols due to its unique structure that enhances tissue penetration and bioavailability .
Alpha-tocotrienol represents a specific member of the vitamin E family, characterized by its unique molecular composition and structural features [1]. The compound possesses the molecular formula C29H44O2, which defines its fundamental chemical identity within the tocotrienol class of compounds [1] [2]. This molecular formula indicates the presence of 29 carbon atoms, 44 hydrogen atoms, and 2 oxygen atoms, resulting in a complex organic molecule with distinct structural characteristics [8].
The Chemical Abstracts Service registry number for alpha-tocotrienol is 58864-81-6, providing its unique chemical identifier in scientific databases [1] [11]. Alternative systematic names include (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol, which describes the complete structural arrangement of the molecule [1] [8]. The compound is also known by various synonyms including D-alpha-tocotrienol and (R)-alpha-tocotrienol, reflecting its stereochemical configuration [1] [4].
Property | Value |
---|---|
Molecular Formula | C₂₉H₄₄O₂ |
CAS Number | 58864-81-6 |
IUPAC Name | (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol |
Alternative Names | D-alpha-tocotrienol, (R)-alpha-tocotrienol |
Chemical Class | Tocotrienol, Vitamin E derivative |
The stereochemical configuration of alpha-tocotrienol represents a fundamental aspect of its molecular identity and biological activity [14] [15]. Unlike tocopherols, which possess three chiral centers, tocotrienols contain only one chiral center located at the C-2 position of the chroman ring system [12] [14]. This reduced number of stereocenters significantly simplifies the stereochemical complexity of tocotrienols compared to their tocopherol counterparts [5].
Naturally occurring alpha-tocotrienol exists exclusively in the (2R) configuration at the single chiral center [14] [15]. This stereochemical preference is consistent across all natural tocotrienol forms and reflects the enantiospecific biosynthetic pathways present in plants [14]. The side chain of alpha-tocotrienol contains three double bonds at positions 3', 7', and 11', with the first two double bonds adopting the E (trans) geometric configuration [14] [15] [16].
The complete stereochemical designation for natural alpha-tocotrienol is (2R,3'E,7'E)-alpha-tocotrienol, indicating the R configuration at C-2 and E geometry for the double bonds at positions 3' and 7' [14]. This specific configuration is crucial for the molecule's biological activity and distinguishes it from synthetic racemic mixtures that may contain both R and S stereoisomers at the C-2 position [14].
Stereochemical Feature | Configuration |
---|---|
C-2 Chiral Center | R |
C-3' Double Bond | E (trans) |
C-7' Double Bond | E (trans) |
C-11' Double Bond | Not specified |
Complete Designation | (2R,3'E,7'E) |
Possible Stereoisomers | 2 (R and S at C-2) |
The stereochemical purity of alpha-tocotrienol is essential for its biological function, as studies have demonstrated that stereoisomers with R configuration at C-2 exhibit significantly higher biological activity than those with S configuration [5]. This stereochemical requirement underscores the importance of maintaining the natural configuration in commercial preparations and analytical standards [14].
The chroman ring system forms the core structural foundation of alpha-tocotrienol and represents a critical determinant of its chemical and biological properties [12] [17]. This bicyclic system consists of a benzene ring fused to a dihydropyran ring, creating the characteristic 6-chromanol or 2H-1-benzopyran framework [12] [17]. The chroman ring system is also referred to by alternative nomenclature including benzopyran and chroman-6-ol, reflecting different systematic naming conventions [17].
The benzene ring component (Ring A) provides the aromatic character of the molecule and serves as the attachment site for multiple methyl substituents [12]. The dihydropyran ring (Ring B) is a saturated heterocyclic structure containing the bridging oxygen atom at position O-1, which connects the two ring systems [17]. This oxygen atom plays a crucial role in the overall electronic structure and reactivity of the molecule [6].
Alpha-tocotrienol exhibits tetramethyl substitution on the chroman ring system, with methyl groups positioned at C-2, C-5, C-7, and C-8 [1] [12]. This specific methylation pattern distinguishes alpha-tocotrienol from other tocotrienol isomers, which differ in the number and positions of methyl substituents [12]. The hydroxyl group is located at C-6 on the benzene ring and represents the primary site of antioxidant activity through hydrogen atom donation [7].
Ring Component | Description |
---|---|
Ring System Type | 6-Chromanol/Benzopyran |
Ring A (Benzene) | Aromatic carbocyclic ring |
Ring B (Dihydropyran) | Saturated heterocyclic ring |
Oxygen Position | O-1 (bridge between rings) |
Hydroxyl Group | C-6 (on benzene ring) |
Methyl Substituents | C-2, C-5, C-7, C-8 |
Substitution Pattern | Tetramethyl |
The chroman ring architecture is essential for the biological activity of alpha-tocotrienol, as demonstrated by studies showing that the intact chroman structure is required for proper interaction with cellular targets [6]. Modifications to the ring system, including changes in methylation patterns or hydroxyl group position, significantly alter the compound's biological properties and antioxidant capacity [12].
The isoprenoid side chain of alpha-tocotrienol represents the distinguishing structural feature that differentiates it from the corresponding tocopherol [7] [12]. This side chain consists of a trimethyltrideca-3,7,11-trien-1-yl group, indicating a 16-carbon chain with three double bonds and three methyl branches [8] [12]. The presence of these double bonds confers unique physicochemical properties that influence the molecule's biological behavior and membrane interactions [7].
The three double bonds are located at positions 3, 7, and 11 of the side chain, creating a non-conjugated system that maintains structural flexibility while providing specific geometric constraints [12] [14]. The double bonds at positions 3 and 7 adopt the E (trans) configuration in natural alpha-tocotrienol, which is consistent with the biosynthetic pathways in plants [14] [15]. This geometric arrangement contributes to the overall three-dimensional structure and influences the molecule's interaction with biological membranes [7].
Three methyl branches are positioned at carbons 4, 8, and 12 of the side chain, following the typical isoprenoid branching pattern [12]. The side chain terminates with an isopropyl group, reflecting the biosynthetic origin from isoprenoid precursors [12]. This branched structure contributes to the lipophilic character of the molecule and influences its distribution within cellular membranes [7].
Side Chain Feature | Details |
---|---|
Chain Type | Trimethyltrideca-3,7,11-trien-1-yl |
Total Carbons | 16 |
Double Bonds | 3 (non-conjugated) |
Double Bond Positions | C-3, C-7, C-11 |
Geometric Configuration | E (trans) at C-3 and C-7 |
Methyl Branches | 3 |
Branch Positions | C-4, C-8, C-12 |
Terminal Group | Isopropyl |
The unsaturated nature of the isoprenoid side chain allows for more efficient penetration into tissues with saturated fatty layers compared to the saturated phytyl chain of tocopherols [7]. This structural feature contributes to the unique tissue distribution and biological activities observed with tocotrienols [7]. The side chain flexibility also enables conformational changes that may be important for molecular recognition and binding to specific cellular targets [12].
Alpha-tocotrienol exhibits distinctive physicochemical properties that reflect its molecular structure and influence its handling, storage, and analytical characterization [11] [8]. The compound appears as a yellow to dark yellow oil or viscous liquid at room temperature, indicating its lipophilic nature and relatively low melting point [11] [9]. The melting point ranges from 30-31°C, while the predicted boiling point is approximately 541.7±50.0°C [11].
The density of alpha-tocotrienol is predicted to be 0.960±0.06 g/cm³, which is typical for organic compounds of similar molecular weight and structure [11]. The compound exhibits limited solubility in polar solvents, being only slightly soluble in chloroform and methanol [11]. This solubility profile reflects the predominantly hydrophobic character imparted by the extended isoprenoid side chain and methylated chroman ring system [8].
The partition coefficient (LogP) is estimated at 10.760, indicating highly lipophilic behavior and strong preference for organic phases over aqueous environments [8] [11]. The predicted pKa value of 11.40±0.40 suggests that the phenolic hydroxyl group remains largely protonated under physiological conditions [11]. These properties influence the compound's membrane interactions and cellular uptake mechanisms [8].
Physical Property | Value |
---|---|
Physical Form | Oil/Liquid |
Color | Yellow to Dark Yellow |
Melting Point (°C) | 30-31 |
Boiling Point (°C) | 541.7±50.0 (Predicted) |
Density (g/cm³) | 0.960±0.06 (Predicted) |
LogP | 10.760 (estimated) |
pKa | 11.40±0.40 (Predicted) |
Solubility | Slightly soluble in chloroform, methanol |
Alpha-tocotrienol demonstrates significant light sensitivity, requiring storage under appropriate conditions to prevent photodegradation [11]. The recommended storage temperature is -20°C to maintain compound stability over extended periods [11] [29]. These stability considerations are crucial for analytical work and commercial applications involving alpha-tocotrienol [25].
The molecular weight of alpha-tocotrienol is precisely determined as 424.66 g/mol, calculated from its molecular formula C29H44O2 [1] [8] [11]. This molecular weight falls within the typical range for vitamin E compounds and reflects the contribution of the tetramethylated chroman ring system and the extended isoprenoid side chain [8]. The monoisotopic molecular weight is 424.334130652, providing higher precision for mass spectrometric applications [8].
Mass spectrometric analysis of alpha-tocotrienol in negative electrospray ionization mode produces a characteristic deprotonated molecular ion [M-H]⁻ at m/z 423 [22]. The fragmentation pattern is dominated by retro-Diels-Alder cleavage, generating a base peak at m/z 163 that serves as a diagnostic fragment for alpha-tocotrienol identification [22]. This fragmentation occurs through cleavage between O-1 and C-2, and between C-3 and C-4 of the chroman ring system [22].
Ultraviolet-visible spectroscopy reveals characteristic absorption with maximum wavelength around 295 nm in ethanol [10] [19]. Fluorescence spectroscopy shows excitation at 295 nm and emission in the range of 330-339 nm, providing sensitive detection methods for analytical applications [14] [19]. These spectroscopic properties are commonly utilized in high-performance liquid chromatography detection systems [15] [19].
Infrared spectroscopy identifies characteristic absorption bands in the 3100-2750 cm⁻¹ region, corresponding to CH₂ and CH₃ stretching vibrations that are prominent features of the molecule [20] [18]. Nuclear magnetic resonance spectroscopy employs both ¹H and ¹³C nuclei for structural characterization, with chemical shifts providing detailed information about the molecular environment of different functional groups [10] [23].
Spectroscopic Method | Parameters |
---|---|
Molecular Weight | 424.66 g/mol |
MS (ESI⁻) | m/z 423 [M-H]⁻ |
MS² Fragment | m/z 163 (base peak) |
UV-Vis λmax | ~295 nm (ethanol) |
Fluorescence Excitation | 295 nm |
Fluorescence Emission | 330-339 nm |
IR Characteristic Bands | 3100-2750 cm⁻¹ (CH₂/CH₃) |
NMR Active Nuclei | ¹H, ¹³C |